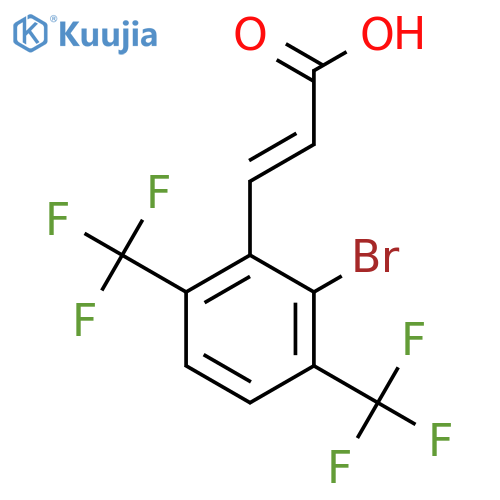

Cas no 1807438-67-0 (3,6-Bis(trifluoromethyl)-2-bromocinnamic acid)

1807438-67-0 structure

商品名:3,6-Bis(trifluoromethyl)-2-bromocinnamic acid

CAS番号:1807438-67-0

MF:C11H5BrF6O2

メガワット:363.050623655319

CID:4976689

3,6-Bis(trifluoromethyl)-2-bromocinnamic acid 化学的及び物理的性質

名前と識別子

-

- 3,6-Bis(trifluoromethyl)-2-bromocinnamic acid

-

- インチ: 1S/C11H5BrF6O2/c12-9-5(1-4-8(19)20)6(10(13,14)15)2-3-7(9)11(16,17)18/h1-4H,(H,19,20)/b4-1+

- InChIKey: PNEJCYFXRNHXKR-DAFODLJHSA-N

- ほほえんだ: BrC1=C(C(F)(F)F)C=CC(C(F)(F)F)=C1/C=C/C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 389

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 4.3

3,6-Bis(trifluoromethyl)-2-bromocinnamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013017501-1g |

3,6-Bis(trifluoromethyl)-2-bromocinnamic acid |

1807438-67-0 | 97% | 1g |

$1534.70 | 2023-09-02 |

3,6-Bis(trifluoromethyl)-2-bromocinnamic acid 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

1807438-67-0 (3,6-Bis(trifluoromethyl)-2-bromocinnamic acid) 関連製品

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量